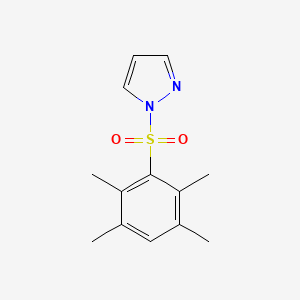

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-8-10(2)12(4)13(11(9)3)18(16,17)15-7-5-6-14-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMNPBYGMVXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2,3,5,6-Tetramethylbenzene

Reagents :

- 2,3,5,6-Tetramethylbenzene

- Chlorosulfonic acid (ClSO₃H)

- Thionyl chloride (SOCl₂)

Procedure :

- Sulfonation : 2,3,5,6-Tetramethylbenzene reacts with chlorosulfonic acid at 0–5°C to form 2,3,5,6-tetramethylbenzenesulfonic acid.

- Chlorination : The sulfonic acid is treated with excess thionyl chloride under reflux (70–80°C) for 4–6 hours.

Reaction :

$$

\text{2,3,5,6-Tetramethylbenzene} + \text{ClSO₃H} \rightarrow \text{2,3,5,6-Tetramethylbenzenesulfonic acid}

$$

$$

\text{2,3,5,6-Tetramethylbenzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} + \text{HCl} + \text{SO₂}

$$

Direct Sulfuryl Chloride Method

Reagents :

- 2,3,5,6-Tetramethylbenzene

- Sulfuryl chloride (SO₂Cl₂)

- Catalytic dimethylformamide (DMF)

Procedure :

The aromatic substrate reacts with sulfuryl chloride in DMF at 50–60°C for 12 hours. This one-pot method avoids isolation of the sulfonic acid intermediate.

Sulfonylation of Pyrazole

The final step involves coupling 2,3,5,6-tetramethylbenzenesulfonyl chloride with pyrazole under basic conditions.

General Sulfonylation Protocol

Reagents :

- Pyrazole

- 2,3,5,6-Tetramethylbenzenesulfonyl chloride

- Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)

- Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

- Pyrazole (1.0 eq) is dissolved in anhydrous DCM or THF.

- 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C.

- Triethylamine (2.5 eq) is introduced to scavenge HCl.

- The reaction is stirred at room temperature for 6–12 hours.

Reaction :

$$

\text{Pyrazole} + \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} \xrightarrow{\text{Et₃N}} \text{1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1H-pyrazole} + \text{HCl}

$$

Workup :

Optimization Insights

- Solvent : THF improves solubility of intermediates compared to DCM.

- Stoichiometry : A slight excess of sulfonyl chloride (1.1 eq) ensures complete conversion.

- Temperature : Reactions at 0°C minimize disubstitution byproducts.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | Not reported |

| Solubility | DMSO, THF |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Chlorosulfonation | High scalability | Requires handling ClSO₃H | 70–85 |

| Sulfuryl Chloride | One-pot synthesis | Lower yield | 65–75 |

| Pyrazole Sulfonylation | Regioselective (monosubstitution) | Sensitive to moisture | 60–78 |

Industrial Applications and Patents

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein conformation and activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Electronic Effect | Key Applications |

|---|---|---|---|

| Target Compound | 2,3,5,6-Tetramethylsulfonyl | Strong electron-withdrawing | Potential catalysis, biology |

| 2,3,5,6-Tetramethylbenzenesulfonamide (61) | Sulfonamide | Moderate electron-withdrawing | Medicinal chemistry |

| 1-[3-(Boronate)phenyl]-1H-pyrazole | Boronate ester | Electron-deficient | Cross-coupling reactions |

| 5-(Trifluoromethyl)-1H-pyrazole (13f) | Trifluoromethyl | Strong electron-withdrawing | Drug design |

Table 2: Spectroscopic Signatures

| Compound | ¹H-NMR (Key Signals) | IR (Notable Peaks) |

|---|---|---|

| Target Compound | δ 2.3 (4×CH₃), δ 7.5–8.0 (Ar) | 1350–1150 cm⁻¹ (S=O) |

| 1-(4-Methoxyphenyl)-1H-pyrazole (5b) | δ 3.8 (OCH₃), δ 6.5–7.5 (Ar) | 1250 cm⁻¹ (C-O) |

| Fluorinated Pyrazole (13f) | δ 4.5–5.0 (CF₃) | 1100–1050 cm⁻¹ (C-F) |

Biological Activity

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole is a compound that has gained attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with pyrazole under basic conditions. The reaction can be facilitated using solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Anticancer Activity

Recent studies have shown that derivatives of pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. The results indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A study reported an IC50 value for related pyrazole compounds against the RAW 264.7 cancer cell line of approximately 0.051 mg/mL .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. It has been tested against several pathogenic bacteria and showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline. This suggests that this compound could be a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Research indicates that it can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For example, compounds derived from pyrazole have demonstrated IC50 values of 0.24 μM for PDE3A and 2.34 μM for PDE3B . Such inhibition may lead to therapeutic effects in conditions like heart disease and cancer.

The biological activity of this compound is attributed to its structural features:

- Sulfonyl Group : This group enhances the compound's ability to interact with proteins and enzymes, potentially leading to inhibition of their functions.

- Pyrazole Ring : The presence of the pyrazole moiety allows for interactions with various receptors and ion channels in the body.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

These findings underscore the potential therapeutic applications of compounds related to this compound.

Q & A

Q. What are the challenges in assessing metabolic stability of this sulfonamide derivative?

- Approach :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : Use high-resolution LC-QTOF to detect hydroxylated or demethylated products.

- Pitfalls : The tetramethylbenzene group may resist oxidation, but sulfonamide hydrolysis could occur in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.